molecular formula C14H10N2 B14280170 Benzonitrile, 4-[(1E)-2-(4-pyridinyl)ethenyl]- CAS No. 133792-94-6

Benzonitrile, 4-[(1E)-2-(4-pyridinyl)ethenyl]-

Cat. No.: B14280170
CAS No.: 133792-94-6
M. Wt: 206.24 g/mol
InChI Key: SUCOKTGSBOUQAZ-UHFFFAOYSA-N
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Description

Benzonitrile, 4-[(1E)-2-(4-pyridinyl)ethenyl]- is an organic compound with the molecular formula C12H8N2 It is a derivative of benzonitrile and pyridine, featuring a vinyl group connecting the two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 4-[(1E)-2-(4-pyridinyl)ethenyl]- typically involves the reaction of 4-bromobenzonitrile with 4-vinylpyridine under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to a temperature of around 100°C to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of Benzonitrile, 4-[(1E)-2-(4-pyridinyl)ethenyl]- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-[(1E)-2-(4-pyridinyl)ethenyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Benzonitrile, 4-[(1E)-2-(4-pyridinyl)ethenyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzonitrile, 4-[(1E)-2-(4-pyridinyl)ethenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The vinyl group allows for conjugation with other molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Pyridinyl)benzonitrile
  • 4-Vinylbenzonitrile
  • 4-Cyanostyrene

Uniqueness

Benzonitrile, 4-[(1E)-2-(4-pyridinyl)ethenyl]- is unique due to its combination of a benzonitrile and pyridine moiety connected by a vinyl group. This structure imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it valuable for various applications in research and industry.

Properties

CAS No.

133792-94-6

Molecular Formula

C14H10N2

Molecular Weight

206.24 g/mol

IUPAC Name

4-(2-pyridin-4-ylethenyl)benzonitrile

InChI

InChI=1S/C14H10N2/c15-11-14-5-3-12(4-6-14)1-2-13-7-9-16-10-8-13/h1-10H

InChI Key

SUCOKTGSBOUQAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=NC=C2)C#N

Origin of Product

United States

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